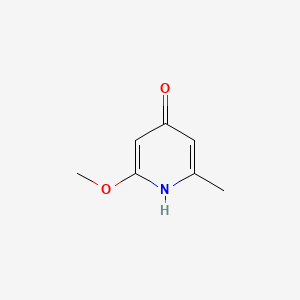

2-Methoxy-6-methylpyridin-4-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-6-methyl-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5-3-6(9)4-7(8-5)10-2/h3-4H,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSQNHJPIFYIDIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C=C(N1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501306719 | |

| Record name | 2-Methoxy-6-methyl-4-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501306719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53603-12-6 | |

| Record name | 2-Methoxy-6-methyl-4-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53603-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-6-methyl-4-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501306719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Methoxy 6 Methylpyridin 4 Ol

Established Synthetic Routes to 2-Methoxy-6-methylpyridin-4-ol

The synthesis of this compound can be achieved through various established routes, which can be broadly categorized into multi-step approaches and regioselective strategies.

Multi-step Synthesis Approaches

Multi-step synthesis is a common strategy for obtaining this compound. These approaches often involve the construction of the pyridinone ring from acyclic precursors or the modification of existing pyridine (B92270) derivatives.

One illustrative multi-step synthesis begins with the condensation of methyl 4,4-dimethoxy-3-oxobutyrate and malonodinitrile in the presence of methanolic sodium methoxide. rsc.org This reaction forms a substituted pyridine derivative, which can then be further manipulated to yield the target compound. The reaction pH is a critical factor that can influence the formation of different isomers. rsc.org

Another general approach involves the nitration of a substituted pyridine, followed by reduction of the nitro group to an amine, and subsequent conversion to the hydroxyl group. libretexts.org For instance, starting from a suitable 2-methoxy-6-methylpyridine (B1310761) derivative, nitration can be achieved, followed by reduction and diazotization, and finally hydrolysis to introduce the 4-hydroxyl group.

Regioselective Synthesis Strategies

Regioselectivity is a crucial aspect of synthesizing specifically substituted pyridinones like this compound. unipi.it Achieving the desired substitution pattern often requires careful selection of starting materials and reaction conditions.

Strategies to control regioselectivity may involve the use of directing groups, which guide the substitution to a specific position on the pyridine ring. unipi.it These directing groups can later be removed. The electronic properties of the substituents already present on the pyridine ring also play a significant role in directing incoming groups. For example, the electron-donating nature of a methoxy (B1213986) group can influence the position of subsequent electrophilic substitution reactions.

Precursor Chemistry in the Synthesis of Pyridinones

The synthesis of pyridinones, including this compound, heavily relies on the chemistry of precursor molecules, particularly pyridines and other pyridinone building blocks.

Utilization of Pyridines and Pyridinones as Synthetic Intermediates

Pyridines and pyridinones are fundamental building blocks in organic synthesis. frontiersin.orgnih.gov Pyridines can be converted to pyridinones through various methods, including oxidation. youtube.com For example, pyridine N-oxides can be treated with acetic anhydride (B1165640) to yield 2-pyridones after hydrolysis. youtube.com

Pyridinones themselves are versatile intermediates. frontiersin.orgnih.gov They can undergo a variety of chemical transformations to introduce different functional groups at various positions on the ring. researchgate.net This makes them valuable scaffolds in medicinal chemistry and materials science. frontiersin.orgnih.gov

Chemical Manipulation of Pyridinone Building Blocks

The chemical manipulation of pyridinone building blocks is a key strategy for accessing a wide range of substituted pyridinone derivatives. nih.gov These manipulations can include:

Halogenation: Introducing halogen atoms onto the pyridinone ring, which can then serve as handles for further functionalization through cross-coupling reactions. rsc.org

Nitration: The introduction of a nitro group, which can be subsequently reduced to an amino group and further modified.

Alkylation and Arylation: Attaching alkyl or aryl groups to the nitrogen or carbon atoms of the pyridinone ring. researchgate.net

These transformations allow for the fine-tuning of the physicochemical properties of the resulting molecules. nih.gov

Reaction Mechanisms of this compound and its Derivatives

The reactivity of this compound and its derivatives is governed by the interplay of the substituents on the pyridine ring. The methoxy group at the 2-position and the methyl group at the 6-position exert electronic and steric effects that influence the outcome of chemical reactions.

The pyridin-4-ol moiety exists in tautomeric equilibrium with its corresponding pyridone form. This tautomerism is a key feature of its reactivity. The hydroxyl group can act as a nucleophile or can be deprotonated to form a pyridinolate anion, which is a strong nucleophile.

Reactions involving this compound can include:

Electrophilic Aromatic Substitution: The electron-rich nature of the ring, enhanced by the methoxy and hydroxyl groups, makes it susceptible to electrophilic attack. The positions of substitution are directed by the existing substituents.

Nucleophilic Substitution: The hydroxyl group can be converted into a better leaving group, allowing for nucleophilic substitution at the 4-position.

Metal-Catalyzed Cross-Coupling Reactions: If the pyridine ring is functionalized with a halide, it can participate in various cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds.

For instance, the condensation reaction to form a substituted pyridine from acyclic precursors involves a series of steps including Michael addition, intramolecular cyclization, and aromatization. nih.gov The specific mechanism can be influenced by the reaction conditions, such as the pH of the medium. rsc.org

Nucleophilic Substitution Reactions

The pyridine nucleus, while generally electron-deficient, can undergo nucleophilic aromatic substitution (SNAr), particularly if activated by electron-withdrawing groups or by forming N-oxides. However, for this compound, the primary sites for nucleophilic attack are the functional groups themselves.

The hydroxyl group at the C-4 position can act as a nucleophile or be converted into a leaving group for substitution. Under basic conditions, the hydroxyl group can be deprotonated to form a pyridinolate anion, enhancing its nucleophilicity for reactions like O-alkylation or O-acylation. Conversely, protonation or conversion to a sulfonate ester can transform it into a good leaving group, allowing its replacement by various nucleophiles.

While direct substitution on the pyridine ring of this compound is challenging due to the presence of electron-donating groups, related pyridine systems demonstrate that nucleophilic substitution is a key transformation. For instance, in other pyridyl systems, leaving groups such as halogens are readily displaced by nucleophiles. google.com The alcoholic hydroxyl group of similar compounds, like 4-Amino-5-methylpyridin-2-ol, can undergo nucleophilic substitution under alkaline conditions, allowing for the introduction of various substituents. smolecule.com The amine group in analogous compounds like 6-methylpyridin-2-amine can also undergo substitution reactions with electrophiles, which, from the perspective of the electrophile, is a nucleophilic attack by the amine. ambeed.com

Table 1: Examples of Nucleophilic Substitution Reactions on Pyridine Scaffolds

| Reactant Type | Nucleophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Chloro-6-methoxypyridine (B123196) | Various Nucleophiles | Varies | Substituted Pyridine | |

| 2-Amino-4-chloropyrimidine | Primary/Secondary Amines | Varies | 4-Aminopyrimidine | google.com |

| 4-Amino-5-methylpyridin-2-ol | Hydroxide (intramolecular) | Alkaline | Hydroxypyridine | smolecule.com |

| 3-Hydroxypyridine | 1-Chloro-2,4,6-trinitrobenzene | Varies | Pyridinyl Ether (O-attack) | researchgate.net |

Electrophilic Aromatic Substitution Reactions

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. However, the presence of strong electron-donating groups, such as the methoxy, methyl, and hydroxyl groups in this compound, activates the ring for such reactions. These substituents direct incoming electrophiles primarily to the C-3 and C-5 positions, which are ortho and para to the activating groups.

Key EAS reactions applicable to this scaffold include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com For example, studies on the related compound 2-chloro-6-methoxypyridine show that the methoxy group strongly directs electrophilic iodination to the C-4 position. Given that the C-4 position is occupied in the title compound, electrophilic attack would be anticipated at the C-3 or C-5 positions. The amino group in related aminopyridines can also direct electrophilic substitution. ambeed.com

Table 2: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Electrophile Source | Catalyst | Expected Position of Substitution | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | H₂SO₄ | C-3 or C-5 | masterorganicchemistry.com |

| Bromination | Br₂ | FeBr₃ or other Lewis acid | C-3 or C-5 | masterorganicchemistry.com |

| Chlorination | Cl₂ | AlCl₃ or other Lewis acid | C-3 or C-5 | masterorganicchemistry.com |

| Iodination | I₂/H₂O₂ | Acetic Acid | C-3 or C-5 |

Metal-Halogen Exchange Processes

Metal-halogen exchange is a powerful technique for creating functionalized aromatic and heteroaromatic compounds. This process is not directly applicable to this compound but is a crucial subsequent step after the molecule has undergone electrophilic halogenation at the C-3 or C-5 position.

The halogen-metal exchange, typically using organolithium or organomagnesium reagents, is the most fundamental method for preparing pyridinylboronic acids and esters from halopyridines. arkat-usa.org This two-step strategy involves:

Halogenation : Introduction of a halogen (typically bromine or iodine) onto the pyridine ring at the C-3 or C-5 position via electrophilic aromatic substitution.

Exchange : The resulting halopyridine is treated with an organometallic reagent (e.g., n-butyllithium or isopropylmagnesium chloride). This replaces the halogen atom with a metal (lithium or magnesium), generating a highly reactive organometallic intermediate.

This intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups. A common application is the reaction with a trialkyl borate, followed by acidic workup, to yield a pyridinylboronic acid. arkat-usa.org These boronic acid derivatives are exceptionally useful intermediates for carbon-carbon bond formation via Suzuki coupling reactions.

Cyclization and Heterocyclization Reactions Involving Pyridinone Moieties

The pyridin-4-one tautomer of this compound is a valuable building block for the synthesis of fused heterocyclic systems. The conjugated pyridinone system can participate in various pericyclic and condensation reactions.

Research on related pyridinone structures highlights their utility in constructing complex molecular architectures:

Diels-Alder Reactions : Pyridinones can act as dienes in [4+2] cycloaddition reactions. For example, a pyridinone was used in a thermal Diels-Alder reaction with maleic anhydride as a key step in the total synthesis of the alkaloid (±)-aspidophylline A. rsc.org

Intramolecular Cyclizations : N-functionalized pyridinones can undergo intramolecular cyclization to form fused ring systems. The N-phenacylation of nitropyridin-2-ones, followed by base- or acid-catalyzed cyclization, yields indolizine (B1195054) and oxazolopyridinium derivatives, respectively. mdpi.com

Higher-Order Cycloadditions : Pyridinone-related structures like 8-azaheptafulvenes can undergo formal [8+3] and [8+2] heterocyclization reactions with alkenyl carbenes to produce cyclohepta[b]pyridinone and tetrahydroazaazulene derivatives. nih.gov

Domino Reactions : Copper-catalyzed domino reactions involving aza-Michael addition and subsequent intramolecular cyclization can be used to synthesize complex heterocyclic systems like imidazopyridines. beilstein-journals.org

Table 3: Examples of Cyclization Reactions with Pyridinone-like Scaffolds

| Reaction Type | Reactants | Resulting Heterocycle | Reference |

|---|---|---|---|

| [4+2] Diels-Alder | Pyridinone + Maleic Anhydride | Bicyclic Lactone Intermediate | rsc.org |

| Intramolecular Condensation | N-Phenacyl-nitropyridin-2-one | Indolizine or Oxazolopyridinium | mdpi.com |

| [8+3] Heterocyclization | 8-Azaheptafulvene + Alkenyl Carbene | Cyclohepta[b]pyridinone | nih.gov |

Advanced Spectroscopic Characterization and Structural Analysis of 2 Methoxy 6 Methylpyridin 4 Ol

Combined Spectroscopic Approaches for Comprehensive Characterization

The integration of data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a complete and confirmed structure of 2-Methoxy-6-methylpyridin-4-ol. While NMR spectroscopy delineates the carbon-hydrogen framework and the electronic environment of the nuclei, IR spectroscopy identifies the functional groups present. Mass spectrometry, in turn, confirms the molecular weight and offers insights into the fragmentation patterns, which can further support the proposed structure.

Detailed Research Findings

A thorough analysis of the spectroscopic data confirms the presence of all key structural features of this compound. The ¹H and ¹³C NMR spectra establish the pyridinol ring's substitution pattern, with the methoxy (B1213986) and methyl groups at positions 2 and 6, respectively, and the hydroxyl group at position 4. The chemical shifts are influenced by the electronic effects of the heteroatom and the substituents. The IR spectrum corroborates the presence of the hydroxyl group through its characteristic broad absorption band and shows the expected vibrations for the aromatic ring and the C-O bonds of the methoxy and hydroxyl groups. The mass spectrum provides the definitive molecular weight of the compound, and its fragmentation pattern is consistent with the cleavage of the methoxy and methyl groups.

The collective evidence from these techniques leads to a confident and comprehensive characterization of the molecule. The interplay between these spectroscopic methods is crucial, as data from one technique can be used to interpret and validate the findings from another, thereby minimizing ambiguity and ensuring a correct structural assignment.

Interactive Data Tables

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Data not available |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available | Data not available |

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | Data not available | Data not available |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| Data not available | Data not available | Data not available |

Computational and Theoretical Investigations of 2 Methoxy 6 Methylpyridin 4 Ol

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to develop mathematical models that relate the chemical structure of a compound to its biological activity. taylorandfrancis.comwikipedia.org For 2-Methoxy-6-methylpyridin-4-ol and its analogs, QSAR studies are instrumental in predicting their potential therapeutic effects and guiding the synthesis of new derivatives with enhanced potency. These models are built upon a dataset of compounds with known activities, from which molecular descriptors are calculated.

The development of a robust QSAR model involves several key stages: the selection of a training set of molecules, the calculation of a wide array of molecular descriptors, the selection of the most relevant descriptors, the generation of a mathematical equation correlating the descriptors with biological activity, and rigorous validation of the model's predictive power. For pyridine (B92270) derivatives, descriptors such as electronic properties (e.g., HOMO and LUMO energies), steric parameters (e.g., molecular volume), and hydrophobic characteristics (e.g., logP) are often found to be significant. nih.govnih.gov

A hypothetical QSAR study on a series of pyridinol derivatives, including this compound, might yield a model represented by the following equation:

pIC₅₀ = β₀ + β₁(logP) + β₂(LUMO) + β₃(Molecular_Volume)

In this equation, pIC₅₀ represents the negative logarithm of the half-maximal inhibitory concentration, a measure of the compound's potency. The coefficients (β) indicate the weight and direction of the influence of each descriptor on the biological activity. A positive coefficient for a descriptor suggests that an increase in its value correlates with an increase in potency, while a negative coefficient indicates the opposite.

The predictive capacity of such a model is assessed using statistical metrics like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). A high value for these metrics indicates a reliable and predictive model.

Table 1: Hypothetical Molecular Descriptors and Predicted Activity for a Series of Pyridinol Derivatives

| Compound | logP | LUMO (eV) | Molecular Volume (ų) | Experimental pIC₅₀ | Predicted pIC₅₀ |

|---|---|---|---|---|---|

| Derivative 1 | 1.85 | -1.23 | 135.2 | 5.42 | 5.38 |

| Derivative 2 | 2.10 | -1.15 | 142.8 | 5.78 | 5.82 |

| This compound | 1.95 | -1.18 | 138.5 | 5.65 | 5.61 |

| Derivative 3 | 2.30 | -1.28 | 145.1 | 5.55 | 5.59 |

This table is illustrative and based on general QSAR principles.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govias.ac.in For this compound, this analysis provides insights into the nature and extent of non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-π stacking, which govern the crystal packing and ultimately influence the compound's physical properties like solubility and melting point.

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of all other molecules in the crystal. The surface is colored based on different properties, such as dᵢ (the distance from the surface to the nearest nucleus inside the surface) and dₑ (the distance to the nearest nucleus outside the surface). A normalized contact distance (dₙₒᵣₘ) is often used, which is mapped onto the surface to identify key intermolecular contacts. Red spots on the dₙₒᵣₘ map indicate close contacts, which are typically hydrogen bonds, while blue regions represent weaker or longer contacts.

Another important tool derived from Hirshfeld surface analysis is the 2D fingerprint plot. This plot provides a quantitative summary of the different types of intermolecular contacts present in the crystal. The fingerprint plot is a graph of dᵢ versus dₑ, and the distribution of points on this plot is characteristic of the types of interactions. For instance, sharp spikes in the fingerprint plot are indicative of strong hydrogen bonds.

Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Intermolecular Contact | Percentage Contribution (%) |

|---|---|

| O···H / H···O | 35.2 |

| H···H | 28.5 |

| C···H / H···C | 20.8 |

| N···H / H···N | 8.3 |

| C···C | 4.7 |

This table is illustrative and based on typical findings for similar organic molecules.

Structure Activity Relationship Sar Studies of 2 Methoxy 6 Methylpyridin 4 Ol and Its Analogs

Impact of Substituent Modifications on Biological Activity (In Vitro Models)

The biological activity of 2-methoxy-6-methylpyridin-4-ol analogs is highly sensitive to the nature and position of substituents on the pyridinone ring. In vitro studies have demonstrated that modifications at various positions can significantly impact inhibitory potency against different enzymes.

For instance, in the context of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), modifications at the C3 and C5 positions of the pyridinone ring have been shown to influence antiviral activity. The introduction of small alkyl groups, such as ethyl or isopropyl, at the C3 position can enhance potency against both wild-type and mutant strains of HIV-1. acs.orgfigshare.com Similarly, the nature of the substituent at the C4-position is critical. A study on 4-cycloalkyloxypyridin-2(1H)-ones revealed that the size of the cycloalkyl ring influences antiviral activity, with cyclopentyl to cyclooctyl rings showing effective inhibition of reverse transcriptase. acs.org

In the development of metabotropic glutamate (B1630785) receptor 5 (mGluR5) antagonists, SAR studies of N-(6-methylpyridin-yl)-substituted aryl amides and 2-methyl-6-(substituted-arylethynyl)pyridines have provided valuable insights. nih.govnih.gov While most structural variations to the amide template were not well-tolerated, specific substitutions on the aryl ring of the arylethynyl moiety led to compounds with affinities comparable to the parent compound, MPEP. nih.gov This highlights the importance of the electronic and steric properties of the substituents in dictating binding affinity.

The influence of methoxy (B1213986) substituents on the anticancer activity of pyrimido[4,5-c]quinolin-1(2H)-ones has also been investigated. researchgate.net The position of the methoxy group on the 2-arylpyrimido functionality was found to be crucial for antimigratory activity. researchgate.net Specifically, 2-methoxy and 2,4-dimethoxy substitutions enhanced antimigratory effects in certain series. researchgate.net

Table 1: Impact of Substituent Modifications on Biological Activity

| Scaffold | Target | Position of Modification | Substituent | Effect on Activity | Reference |

|---|---|---|---|---|---|

| Pyridin-2(1H)-one | HIV-1 Reverse Transcriptase | C3 | Ethyl, Isopropyl | Increased potency | acs.org |

| Pyridin-2(1H)-one | HIV-1 Reverse Transcriptase | C4 | Cycloalkyloxy | Ring size dependent inhibition | acs.org |

| 2-Methyl-6-arylethynylpyridine | mGluR5 | Aryl ring | Various | Modulated binding affinity | nih.gov |

| Pyrimido[4,5-c]quinolin-1(2H)-one | Cancer cell migration | 2-Arylpyrimido | 2-Methoxy, 2,4-Dimethoxy | Enhanced antimigratory activity | researchgate.net |

Positional Effects of Functional Groups on Target Interaction

The specific placement of functional groups on the this compound scaffold is a critical determinant of its interaction with biological targets. The pyridinone core itself offers multiple points for interaction, including hydrogen bond donors and acceptors, which can be strategically utilized in ligand design. nih.gov

In the context of HIV-1 integrase inhibitors, the relative positions of key functional groups that enable chelation of metal ions in the enzyme's active site are paramount. The design of carbamoyl (B1232498) pyridone analogs, which led to the discovery of dolutegravir, was based on a two-metal chelation model. acs.org This highlights the importance of the spatial arrangement of the pyridone oxygen, the 4-ol group (or its bioisostere), and a third chelating group for effective inhibition.

The position of the nitrogen atom within the pyridine (B92270) ring of Schiff bases has been shown to influence their antibacterial activity. nih.gov A study comparing pyridine-3-yl and pyridine-4-yl methylene (B1212753) derivatives demonstrated that the position of the pyridyl nitrogen affected the inhibition of different bacterial enzymes. nih.gov This suggests that the orientation of the nitrogen lone pair and its ability to form specific hydrogen bonds are crucial for target engagement.

Furthermore, in the design of mGluR5 antagonists, the relative positions of the 2-methyl group and the 6-substituted arylethynyl moiety on the pyridine ring are essential for maintaining high affinity. nih.gov The scaffold acts as a template to correctly orient the key interacting moieties within the receptor's binding pocket.

Table 2: Positional Effects of Functional Groups

| Scaffold | Target | Functional Group Position | Significance | Reference |

|---|---|---|---|---|

| Carbamoyl Pyridone | HIV-1 Integrase | Relative position of chelating groups | Essential for metal chelation in the active site | acs.org |

| Pyridine Schiff Base | Bacterial Enzymes | Position of pyridyl nitrogen (3- vs. 4-) | Influences inhibitory activity against different enzymes | nih.gov |

| 2-Methyl-6-arylethynylpyridine | mGluR5 | 2-Methyl and 6-arylethynyl | Correct orientation for receptor binding | nih.gov |

Stereochemical Influences on Activity Profiles

Stereochemistry plays a pivotal role in the biological activity of many pyridinone-containing compounds. The introduction of chiral centers can lead to enantiomers or diastereomers with significantly different pharmacological profiles.

In the development of tricyclic carbamoyl pyridone HIV-1 integrase inhibitors, the stereochemistry at the ring fusion was critical. acs.org A diastereoselective synthetic strategy was employed, using chiral amino alcohols to control the relative and absolute stereochemistry of the final compounds. acs.org This approach led to the discovery of dolutegravir, where a specific stereoisomer exhibited the desired potent activity. acs.org

Similarly, for a series of 4-cycloalkyloxypyridin-2(1H)-one based HIV-1 NNRTIs, a racemic mixture with methyl substituents on the cyclohexyloxy moiety showed potent antiviral activity. acs.org However, a subsequent stereoselective synthesis revealed that the stereoisomer with both methyl groups in the equatorial position had the most potent EC50 value. acs.orgfigshare.com This demonstrates that the spatial orientation of substituents can significantly impact the interaction with the allosteric pocket of HIV-1 reverse transcriptase.

The existence of diastereomers has also been observed in N-methoxy-N-methyl-2-[(4′-substituted)phenylsulfinyl]propanamides, where the relative configuration of the chiral carbon and sulfur atoms influences the conformational preferences of the molecules. researchgate.net While not directly linked to the biological activity of this compound in this study, it underscores the general importance of stereochemistry in determining the three-dimensional shape and, consequently, the biological properties of chiral molecules.

Table 3: Stereochemical Influences on Activity

| Compound Series | Target | Stereochemical Feature | Impact on Activity | Reference |

|---|---|---|---|---|

| Tricyclic Carbamoyl Pyridones | HIV-1 Integrase | Ring fusion stereocenter | A specific stereoisomer (dolutegravir) showed high potency | acs.org |

| 4-(3,5-dimethylcyclohexyloxy) Pyridin-2(1H)-ones | HIV-1 Reverse Transcriptase | Equatorial vs. Axial methyl groups | Equatorial isomer had the best EC50 | acs.org |

Ligand Design Strategies Based on Pyridinone Scaffolds

The versatility of the pyridinone scaffold has led to its widespread use in various ligand design strategies, including fragment-based drug design, scaffold hopping, and the development of privileged structures. nih.govnih.gov

Pyridinones are considered privileged fragments because they can interact with a wide range of biological targets by mimicking the interactions of other functional groups, such as amides and phenols. nih.gov Their ability to be readily derivatized at multiple positions allows for the creation of diverse chemical libraries for screening against various targets. nih.govmdpi.com

Scaffold hopping is another strategy where the pyridinone core is used to replace other heterocyclic or aromatic systems to improve properties like potency, selectivity, or pharmacokinetics. For example, in the design of mutant-specific inhibitors of isocitrate dehydrogenase 1 (IDH1), a phenyl ring was replaced with a pyridinone to improve potency and solubility by introducing an additional hydrogen bond acceptor. nih.gov

In the context of HIV-1 NNRTIs, a scaffold hopping approach from the Merck pyridinone L-697,661 led to the discovery of new series of potent inhibitors. nih.gov This involved replacing a benzo[d]oxazole moiety with other heterocyclic aryl rings while maintaining the key pharmacophoric features. nih.gov

Furthermore, the development of bifunctional bidentate pyridone ligands has enabled previously challenging Pd(II)-catalyzed C-H functionalization reactions. acs.org This demonstrates the utility of the pyridinone scaffold not only in direct interaction with biological targets but also as a key component of catalytic systems for synthesizing complex molecules.

Exploration of Biological Interactions of 2 Methoxy 6 Methylpyridin 4 Ol and Analogs Non Clinical

Enzyme Inhibition Studies (In Vitro Biochemical Assays)

The ability of 2-Methoxy-6-methylpyridin-4-ol and its analogs to inhibit specific enzymes is a key area of non-clinical research. These in vitro biochemical assays help to elucidate the mechanisms of action and potential therapeutic targets of these compounds.

Enhancer of Zeste Homolog 2 (EZH2) Inhibition

Enhancer of Zeste Homolog 2 (EZH2) is a histone methyltransferase that plays a crucial role in gene silencing and has been implicated in the progression of various cancers. The inhibition of EZH2 is a significant area of interest in oncology research.

The pyridin-4-ol moiety of this compound can exist in equilibrium with its tautomeric form, 4-methoxy-6-methyl-2-pyridone. This pyridone structure is a key pharmacophore in a number of potent EZH2 inhibitors. Research on lactam-derived EZH2 inhibitors has shown that a 4-methoxy-6-methylpyridone fragment can effectively substitute the more commonly used 4,6-dimethylpyridone moiety without a loss of inhibitory potency. acs.org This substitution is utilized as a strategy to modulate the lipophilicity of the inhibitor into a more desirable range. acs.org The 4-methoxy-6-methylpyridone group in these inhibitors forms crucial hydrogen bond interactions with the backbone carbonyl and amide NH moieties of the Trp624 residue within the EZH2 binding site. acs.org

The position of the methoxy (B1213986) group on the pyridone ring appears to be critical for potent EZH2 inhibition. While heteroatom substitutions at the 4-position of the pyridone ring are generally preferred, a compound featuring a 2-methoxy pyridone was found to have a cellular EC50 of >1 μM, indicating significantly lower potency compared to analogs with substitutions at the 4-position. nih.gov This highlights the structural importance of the 4-methoxy substitution for effective interaction with the EZH2 enzyme.

| Compound/Moiety | Enzyme | Assay Type | Key Findings | Reference |

|---|---|---|---|---|

| 4-Methoxy-6-methylpyridone | EZH2 | In vitro biochemical and cellular assays | Can substitute for the 4,6-dimethyl analog without potency loss; modulates lipophilicity. | acs.org |

| 2-Methoxy pyridone analog | EZH2 | Cellular H3K27Me3 mark reduction assay | Exhibited a cellular EC50 of >1 μM, indicating lower potency. | nih.gov |

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of pro-inflammatory prostaglandins. Selective inhibition of COX-2 is a therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

| Compound Class/Analog | Enzyme | IC50 (µM) | Key Findings | Reference |

|---|---|---|---|---|

| Pyrimidine (B1678525) derivatives (L1 and L2) | COX-2 | Comparable to meloxicam | Showed high selectivity for COX-2 over COX-1. | researchgate.net |

| Pyridazine (B1198779) derivative (Compound 6b) | COX-2 | 0.18 | Exhibited enhanced potency compared to celecoxib (B62257) (IC50 = 0.35 µM). | nih.gov |

| Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate | COX-2 | 5.84 | Showed promising COX-2 inhibitory activity. | nih.gov |

Phosphodiesterase 4D (PDE4D) Inhibition

Phosphodiesterase 4D (PDE4D) is an enzyme that degrades the second messenger cyclic AMP (cAMP). Inhibition of PDE4D has been explored as a therapeutic approach for various conditions, including cognitive disorders and inflammatory diseases.

The inhibitory potential of this compound against PDE4D has not been specifically reported. However, the broader class of pyridine (B92270) derivatives has been investigated for PDE4 inhibition. For example, a series of substituted 2-pyridinemethanol (B130429) derivatives were synthesized and shown to be potent and selective PDE4 inhibitors. nih.gov Similarly, studies on pyrazolopyridine-pyridazinone analogs revealed that the introduction of a methoxy group at the C-7' position of the pyrazolopyridine ring strongly promotes PDE4 inhibition. nih.gov These findings suggest that the methoxypyridine scaffold could be a valuable component in the design of PDE4 inhibitors.

| Compound Class/Analog | Enzyme | Key Findings | Reference |

|---|---|---|---|

| Substituted 2-pyridinemethanol derivatives | PDE4 | Identified compounds with excellent in vitro activity and desirable pharmacokinetic parameters. | nih.gov |

| Pyrazolopyridine-pyridazinone analogs with a C-7' methoxy group | PDE4 | The methoxy group strongly enhanced PDE4 inhibitory activity. | nih.gov |

Other Enzymatic Interactions

Beyond the well-studied enzymes like EZH2, COX-2, and PDE4, analogs of this compound may interact with other enzymatic targets. For instance, certain pyridine derivatives have been investigated as inhibitors of phosphodiesterase 3 (PDE3), an enzyme involved in cardiovascular function. nih.gov Some 3-cyano-2-oxopyridine derivatives have shown potential as inhibitors of the oncogenic serine/threonine kinase PIM-1, which is involved in cancer cell survival and proliferation. nih.gov These studies highlight the diverse enzymatic interactions that pyridine-based compounds can have, suggesting that this compound and its analogs could have a broader range of biological activities that warrant further investigation.

In Vitro Biological Activity in Cellular Models (Excluding Human Clinical Data)

The in vitro effects of this compound and its analogs on various cancer cell lines provide crucial information about their potential as anticancer agents. These studies typically measure antiproliferative and cytotoxic effects, often reported as IC50 values, which represent the concentration of a compound required to inhibit cell growth by 50%.

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines (e.g., HepG2, DU145, MBA-MB-231, L1210, A549, MCF-7)

Numerous studies have demonstrated the antiproliferative and cytotoxic activities of various methoxy-substituted heterocyclic compounds against a panel of human cancer cell lines. While data for the exact compound this compound is scarce, the activity of structurally related analogs provides valuable insights.

The presence and position of methoxy groups on pyridine and related heterocyclic rings have been shown to significantly influence their antiproliferative activity. nih.gov For example, a review of pyridine derivatives highlighted that an increase in the number of methoxy groups often leads to a decrease in the IC50 value, indicating enhanced activity against cell lines such as HeLa, A549, and MDA-MB-231. nih.govmdpi.com

In studies with N-aryl substituted 3-hydroxy-2-methylpyridin-4-ones, which share the same core structure as the compound of interest, adamantyl derivatives showed antiproliferative activity ranging from moderate to strong against HCT 116 (colon carcinoma), H 460 (lung carcinoma), and MCF-7 (breast carcinoma) cell lines, with some compounds being active at low micromolar concentrations. nih.gov

The following table summarizes the cytotoxic activities of some methoxy-containing pyridine analogs against various cancer cell lines. It is important to note that these are not the exact compound this compound, but structurally related molecules.

| Cell Line | Cancer Type | Compound/Analog | IC50 (µM) | Reference |

|---|---|---|---|---|

| HepG2 | Hepatocellular Carcinoma | Compound 12f (a rhodanine (B49660) derivative) | 2.2 | researchgate.net |

| HepG2 | Hepatocellular Carcinoma | Compound 8 (a benzofuran (B130515) derivative) | 3.8 ± 0.5 | mdpi.com |

| DU145 | Prostate Cancer | - | Data not available in the provided sources | - |

| MDA-MB-231 | Breast Cancer | Betulinyl sulfamate (B1201201) (CAI 1) | 11.1 - 18.1 (range for 2 compounds) | science.gov |

| L1210 | Leukemia | - | Data not available in the provided sources | - |

| A549 | Lung Carcinoma | Compound 12f (a rhodanine derivative) | 4.5 | researchgate.net |

| A549 | Lung Carcinoma | Compound 8 (a benzofuran derivative) | 3.5 ± 0.6 | mdpi.com |

| MCF-7 | Breast Cancer | Compound 11a (a rhodanine derivative) | 3.7 | researchgate.net |

| MCF-7 | Breast Cancer | Compound 2f (a methoxy N-phenylpyrazoline) | Potent activity reported | nih.gov |

Gallstone Dissolution Studies (In Vitro)

In vitro investigations have explored the efficacy of 2-methoxy-6-methylpyridine (B1310761) (MMP), a structural analog of this compound, in the dissolution of human gallstones. These studies have benchmarked MMP's performance against methyl-tertiary butyl ether (MTBE), a clinically utilized solvent for gallstone dissolution.

One study reported that MMP demonstrated a statistically significant higher dissolution capability for both cholesterol and pigmented gallstones compared to MTBE. Specifically, the dissolution rate for cholesterol gallstones was 88.2% with MMP versus 65.7% with MTBE. For pigmented gallstones, the dissolution rate was 50.8% for MMP, which was notably higher than the 29.0% observed with MTBE nih.gov.

Another in vitro study further substantiated these findings, focusing on the time-dependent dissolution of cholesterol gallstones. The results indicated a superior performance of MMP over MTBE at various time points. After 60 minutes, MMP achieved a 75% dissolution rate compared to 56% for MTBE. This gap widened over time, with MMP reaching 95% dissolution at 120 minutes and complete (100%) dissolution at 240 minutes. In contrast, MTBE achieved 69% and 82% dissolution at the 120 and 240-minute marks, respectively nih.gov.

The collective data from these in vitro studies suggest a promising potential for MMP as an effective agent for the dissolution of various types of gallstones.

In Vitro Gallstone Dissolution Efficacy: MMP vs. MTBE

| Gallstone Type | Compound | Dissolution Rate (%) | Time (minutes) | Source |

|---|---|---|---|---|

| Cholesterol | 2-methoxy-6-methylpyridine (MMP) | 88.2 | Not Specified | nih.gov |

| Cholesterol | Methyl-tertiary butyl ether (MTBE) | 65.7 | Not Specified | nih.gov |

| Pigmented | 2-methoxy-6-methylpyridine (MMP) | 50.8 | Not Specified | nih.gov |

| Pigmented | Methyl-tertiary butyl ether (MTBE) | 29.0 | Not Specified | nih.gov |

| Cholesterol | 2-methoxy-6-methylpyridine (MMP) | 75 | 60 | nih.gov |

| Cholesterol | Methyl-tertiary butyl ether (MTBE) | 56 | 60 | nih.gov |

| Cholesterol | 2-methoxy-6-methylpyridine (MMP) | 95 | 120 | nih.gov |

| Cholesterol | Methyl-tertiary butyl ether (MTBE) | 69 | 120 | nih.gov |

| Cholesterol | 2-methoxy-6-methylpyridine (MMP) | 100 | 240 | nih.gov |

| Cholesterol | Methyl-tertiary butyl ether (MTBE) | 82 | 240 | nih.gov |

Mechanism of Action Investigations in Biological Systems (Non-Human)

The precise molecular mechanisms underlying the biological activities of this compound and its analogs are not extensively detailed in the current body of scientific literature.

Molecular Target Engagement Studies

There is a lack of specific studies identifying the direct molecular targets with which this compound or its analogs engage to exert their biological effects.

Pathway Modulation Analysis

While direct pathway modulation analysis for this compound is not available, some research on its analog, 2-methoxy-6-methylpyridine (MMP), in a non-human in vivo model has provided limited insight. In a study involving hamsters, immunohistochemical staining of gallbladder specimens showed that MMP did not cause a significant increase in the expression of cleaved caspase 9, an indicator of apoptosis, nor did it significantly decrease the expression of proliferating cell nuclear antigen, a marker for cell proliferation nih.gov. This suggests that at the tested concentrations in this model, MMP does not heavily influence these particular cellular pathways in gallbladder tissue.

Derivatives and Analogs of 2 Methoxy 6 Methylpyridin 4 Ol in Academic Research

Synthesis of Novel Pyridinone Derivatives

The synthesis of novel pyridinone derivatives often involves the modification of a pre-existing pyridinone core. While direct derivatization of 2-methoxy-6-methylpyridin-4-ol is a potential route, much of the academic research focuses on building the pyridinone ring system from acyclic precursors or modifying closely related pyridone structures. These general synthetic strategies are applicable to the creation of derivatives of this compound.

A common approach involves the condensation of various reactants to form the pyridinone ring. For instance, multicomponent reactions are employed for the synthesis of 2-pyridone-containing heterocycles, highlighting the versatility of this synthetic pathway. nih.gov One specific example, although starting from a related compound, illustrates a typical synthetic transformation. The synthesis of novel pyridones from 4-hydroxy-6-methylpyridin-2(1H)-one involves its condensation with various aliphatic aldehydes. This reaction proceeds via an initial aldol (B89426) condensation. For example, the reaction with formaldehyde (B43269) is highly efficient. rsc.org

General synthetic routes to 2-pyridones include the Guareschi–Thorpe condensation, which involves the reaction of cyanoacetamide with a 1,3-diketone, providing highly substituted 2-pyridones. beilstein-journals.org Another strategy involves the cyclization of enamines formed from substituted keto-dioxinones, which yields 6-substituted-4-hydroxy-2-pyridinones. nih.gov Furthermore, a tandem one-pot conversion of nitriles with ethyl bromoacetate (B1195939) can produce various 2-pyridinone derivatives through a Blaise reaction intermediate. researchgate.net These established methods offer pathways to a diverse range of pyridinone derivatives, which could be adapted for the synthesis of analogs of this compound.

The following table summarizes selected synthetic methods for pyridinone derivatives, which could be conceptually applied to the derivatization of this compound.

| Starting Material(s) | Reagents and Conditions | Product Type | Reference |

| 4-hydroxy-6-methylpyridin-2(1H)-one, Aliphatic Aldehydes | Basic conditions | Condensed bis-pyridones | rsc.org |

| Cyanoacetamide, 1,3-Diketone | Guareschi–Thorpe condensation | Highly substituted 2-pyridones | beilstein-journals.org |

| Substituted keto-dioxinones | Enamine formation, thermolysis, cyclization-aromatization | 6-substituted-4-hydroxy-2-pyridinones | nih.gov |

| Nitriles, Ethyl bromoacetate | Blaise reaction intermediate | Various 2-pyridinone derivatives | researchgate.net |

Structural Diversity and Chemical Space Exploration

The structural diversity of derivatives of this compound is achieved by introducing a variety of substituents onto the pyridinone core. This exploration of chemical space is crucial for developing new molecules with tailored properties. mdpi.com The pyridinone scaffold allows for modifications at several positions, leading to a wide range of analogs with different electronic and steric properties. nih.gov

Academic research has explored the synthesis of various 2-methoxypyridine (B126380) derivatives with different polar groups, leading to compounds with interesting liquid crystalline and photophysical properties. rsc.org The introduction of electron-withdrawing groups, for example, can significantly influence the electronic charge density on the core structure. nih.gov The structural characterization of these derivatives is essential to understand their properties. Techniques such as X-ray diffraction are used to determine the molecular structure and intermolecular interactions in the solid state. nih.govredalyc.org For instance, the crystal structure of 2-methoxy-4,6-diphenylnicotinonitrile, a related pyridine (B92270) derivative, has been elucidated, revealing a planar configuration of the aromatic rings. nih.gov

The exploration of the chemical space of pyridinone derivatives is also driven by their potential applications in medicinal chemistry. By modifying the substituents on the pyridinone ring, researchers can fine-tune the physicochemical properties of the molecules, such as polarity, lipophilicity, and hydrogen bonding capabilities. nih.gov This allows for the design of molecules that can interact with specific biological targets. nih.gov

The following table provides examples of the types of structural diversity explored in pyridinone and related pyridine derivatives.

| Core Structure | Type of Modification | Resulting Properties/Features | Reference |

| 2-Methoxypyridine | Substitution with various polar groups | Liquid crystalline and photophysical properties | rsc.org |

| 8(meso)-pyridyl-BODIPYs | Introduction of electron-withdrawing groups | Increased fluorescence quantum yields | nih.gov |

| 2-Methoxy-4,6-diphenylnicotinonitrile | Phenyl and cyano substitutions | Planar aromatic configuration | nih.gov |

| Pyridinone scaffold | General substituent modifications | Tunable polarity, lipophilicity, and hydrogen bonding | nih.gov |

Characterization of Derivative Properties and Reactivity

The characterization of the properties and reactivity of this compound derivatives is a critical aspect of academic research. A combination of spectroscopic and analytical techniques is employed to elucidate the structure, purity, and chemical behavior of these novel compounds.

Spectroscopic methods are fundamental for structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment of atoms within the molecule. Infrared (IR) spectroscopy is used to identify functional groups, while mass spectrometry (MS) determines the molecular weight and fragmentation pattern. For instance, the characterization of flavanone (B1672756) derivatives, which share some structural motifs with pyridinones, relies on ¹H NMR, ¹³C NMR, IR, and MS analyses to confirm their structures.

The reactivity of pyridinone derivatives is influenced by the substituents on the ring. For example, the presence of electron-donating or electron-withdrawing groups can affect the nucleophilicity or electrophilicity of the molecule. nih.gov Studies on the reactivity of related methoxy-substituted phenols have shown that their oxidation can lead to the formation of reactive quinone methides. nih.gov

The thermal properties of these derivatives can be investigated using techniques like thermogravimetric analysis (TGA), which provides information about the thermal stability and decomposition of the compounds. The optical properties, such as UV-visible absorption and fluorescence, are also studied to understand their electronic transitions and potential applications in materials science. researchgate.net

The following table outlines the common characterization techniques and the type of information they provide for pyridinone derivatives.

| Characterization Technique | Information Obtained | Reference |

| Nuclear Magnetic Resonance (NMR) | Chemical structure and connectivity of atoms | |

| Infrared (IR) Spectroscopy | Presence of functional groups | |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | |

| X-ray Crystallography | Three-dimensional molecular structure in the solid state | nih.govredalyc.org |

| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition profile | researchgate.net |

| UV-visible and Fluorescence Spectroscopy | Electronic transitions and optical properties | researchgate.net |

Role as Key Chemical Scaffolds for Advanced Materials and Organic Synthesis

The this compound core structure and its derivatives serve as versatile building blocks, or scaffolds, in the development of advanced materials and in broader organic synthesis. mdpi.commdpi.comrsc.org The functional groups on the pyridinone ring provide reactive sites for further chemical transformations, allowing for the construction of more complex molecules.

In the realm of advanced materials, pyridine and pyridinone derivatives are explored for their potential in creating liquid crystals and photoluminescent materials. rsc.org The ability to tune the electronic properties of these molecules through chemical modification makes them attractive candidates for applications in optoelectronics. For example, the design of bent-shaped luminescent mesogens carrying a pyridine core has been reported. rsc.org The pyridinone scaffold can also be incorporated into larger molecular architectures, such as polymers, to impart specific properties to the resulting material. rsc.org

In organic synthesis, pyridinone derivatives are valuable intermediates for the synthesis of a wide range of heterocyclic compounds. innovareacademics.in The reactivity of the pyridinone ring allows for various transformations, including nucleophilic and electrophilic substitutions, as well as cycloaddition reactions. These reactions enable the construction of fused heterocyclic systems and other complex molecular frameworks. For example, 3,4-dihydro-2(1H)-pyridones are recognized as important building blocks in synthetic organic chemistry. mdpi.com The development of multicomponent reactions for the synthesis of 2-pyridone-containing heterocycles further underscores their importance as synthetic platforms. nih.gov

The following table highlights the applications of pyridinone and related scaffolds in different areas of research.

| Application Area | Role of the Scaffold | Specific Examples | Reference |

| Advanced Materials | Core for liquid crystals and luminescent materials | Bent-shaped luminescent mesogens with a pyridine core | rsc.org |

| Organic Synthesis | Intermediate for complex heterocyclic compounds | Synthesis of pyrano[3,2-c]pyridones via multicomponent reactions | nih.gov |

| Organic Synthesis | Building block for diverse molecular architectures | Use of 3,4-dihydro-2(1H)-pyridones in synthetic routes | mdpi.com |

| Materials Science | Component of functional polymers | Incorporation into hydrogel scaffolds for tissue engineering (conceptual) | rsc.org |

Emerging Research Frontiers and Future Directions

Integration of Computational and Experimental Methodologies

The convergence of computational modeling and experimental validation is accelerating the discovery process for novel pyridine (B92270) derivatives. In silico techniques such as molecular docking and Density Functional Theory (DFT) are instrumental in predicting the biological activity and geometric properties of molecules before their synthesis. researchgate.netnih.gov This dual approach allows for a more rational design of analogs of 2-Methoxy-6-methylpyridin-4-ol.

Computational methods can guide lead optimization by predicting how modifications to the core structure will affect binding to a biological target. For instance, molecular modeling has been used to correlate coagulation data with computational energy scores for pyridine-based thrombin inhibitors, proving the utility of docking studies in the optimization process. nih.gov Similarly, DFT studies can establish the geometry of new pyridine derivatives, which is then correlated with their experimentally determined antimicrobial activities. researchgate.net For derivatives of this compound, these integrated methodologies would enable the prediction of potential targets and the prioritization of synthetic candidates, thereby streamlining the development of new therapeutic agents or research tools.

| Computational Technique | Application in Pyridine Derivative Research | Potential for this compound Analogs |

| Molecular Docking | Predicts binding affinity and mode of interaction with biological targets like thrombin. nih.gov | To identify and optimize inhibitors for new enzyme or receptor targets. |

| Density Functional Theory (DFT) | Establishes the optimized geometry and electronic properties of compounds. researchgate.net | To correlate structural features with observed biological or photophysical properties. |

| Structure-Activity Relationship (SAR) | Guides the design of new analogs by linking chemical structure to biological function. pjoes.com | To rationally design analogs with enhanced potency and selectivity. |

Development of Advanced Synthetic Routes for Complex Analogs

The functionalization of the pyridin-4-ol core is crucial for creating diverse chemical libraries and exploring new chemical space. Modern synthetic organic chemistry offers powerful tools for this purpose. Multi-component reactions, for example, allow for the construction of highly functionalized pyridine rings in a single step from simple precursors. chim.it Furthermore, transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for introducing aryl or heteroaryl groups onto the pyridine scaffold, even in sterically hindered positions. chim.it

The compound this compound itself can serve as a key intermediate in these advanced synthetic pathways. For example, it has been used as a reactant with triphenylphosphine and diisopropyl azodicarboxylate to synthesize more complex pyridine derivatives intended as checkpoint kinase 1 (Chk1) inhibitors. google.com The development of novel palladium-catalyzed methods for coupling 2-halopyridines with alcohols has also proven to be a versatile and efficient route for preparing pyridine ether derivatives. researchgate.net These advanced methods are essential for creating complex analogs of this compound that would be inaccessible through traditional synthetic approaches, opening the door to novel structures with unique properties.

| Synthetic Method | Description | Relevance to this compound |

| Multi-component Reactions | Combine three or more starting materials in a single reaction to form a complex product, such as a pyridin-4-ol core. chim.it | Enables efficient, one-pot synthesis of diverse and highly substituted analogs. |

| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds. chim.it | Allows for the introduction of various aryl and heteroaryl substituents to the pyridine ring. |

| Mitsunobu Reaction | A reaction that converts an alcohol into a variety of functional groups, such as an ester or ether. google.com | Can be used to functionalize the 4-hydroxyl group of the parent compound. |

| Palladium-Catalyzed Etherification | An intermolecular coupling of halopyridines and alcohols to form pyridine ethers. researchgate.net | Provides a route to synthesize analogs with diverse ether functionalities at various positions. |

Broadening the Scope of Biological Target Engagement (Non-Clinical)

Pyridin-4-ol derivatives and their related structures have demonstrated a remarkable breadth of biological activities by engaging a wide array of targets. Research into analogous structures has revealed potential applications across multiple disease areas. globalresearchonline.net For example, different pyridine-containing molecules have been identified as inhibitors of inducible nitric oxide synthase (iNOS), cholinesterases for Alzheimer's disease, and ROS receptor tyrosine kinases. nih.govelsevierpure.comnih.gov

The structural core of this compound provides a foundation for designing molecules aimed at novel biological targets. Structure-activity relationship studies on related pyrazol-4-yl-pyridine derivatives led to the discovery of a selective positive allosteric modulator (PAM) for the M4 muscarinic acetylcholine receptor, a target for neurological and psychiatric disorders. nih.gov Other pyridine derivatives have been investigated as potential anticoagulants targeting thrombin and as inhibitors of Chk1 for cancer therapy. nih.govgoogle.com This wide range of activities suggests that libraries of compounds derived from this compound could yield probes or lead compounds for a variety of previously unexplored non-clinical targets.

| Target Class | Example from Pyridine Derivatives | Potential for this compound Analogs |

| Kinases | ROS Receptor Tyrosine Kinase Inhibitors elsevierpure.com, Checkpoint Kinase 1 (Chk1) Inhibitors google.com | Development of selective inhibitors for oncology and inflammatory diseases. |

| GPCRs | M4 Muscarinic Acetylcholine Receptor Modulators nih.gov | Targeting receptors involved in CNS disorders. |

| Enzymes | Inducible Nitric Oxide Synthase (iNOS) Inhibitors nih.gov, Cholinesterase Inhibitors nih.gov | Probes for studying inflammation and neurodegeneration. |

| Proteases | Thrombin Inhibitors for anticoagulation nih.gov | Exploring new targets in coagulation and fibrinolysis pathways. |

Applications in Chemical Biology Tool Development

Beyond therapeutic applications, this compound is an attractive scaffold for the development of chemical biology tools. These tools, such as molecular probes, are designed to study biological processes in real-time within cellular or whole-organism systems. A key application is in the development of ligands for Positron Emission Tomography (PET), a non-invasive imaging technique.

For instance, a pyrazol-4-yl-pyridine derivative was successfully radiofluorinated to create a PET radioligand for imaging the M4 receptor in the brain. nih.gov This allows for the non-invasive visualization and quantification of this important neurological target. Similarly, other substituted 2-amino-4-methylpyridine analogues have been evaluated as potential PET tracers for imaging iNOS expression, which is often upregulated during inflammation. nih.gov By incorporating a radionuclide like Fluorine-18 or Carbon-11 into analogs of this compound, researchers can create new PET tracers to study the distribution and function of novel biological targets in vivo. This represents a powerful approach to validate new targets and better understand the mechanisms of disease.

| Tool Type | Application | Example with Pyridine Scaffold |

| PET Radioligand | Non-invasive in vivo imaging of biological targets (receptors, enzymes). | A radiofluorinated pyrazol-4-yl-pyridine for imaging the M4 receptor. nih.gov |

| PET Tracer | Visualizing and quantifying biological processes like inflammation. | An [18F]-labeled 2-amino-4-methylpyridine analog for imaging iNOS. nih.gov |

| Molecular Probe | Studying target engagement and biological pathways in vitro and in cellulo. | Could be developed into fluorescently-labeled probes for microscopy. |

Q & A

Q. How to establish a protocol for large-scale synthesis of this compound while maintaining stereochemical integrity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.